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Compound of Interest

Compound Name: Methyl propyl disulfide

Cat. No.: B1219000

A Comparative Sensory Analysis of Methyl
Propyl Disulfide in Food Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative sensory analysis of methyl propyl disulfide, a potent
organosulfur compound crucial for creating savory, alliaceous flavors in a variety of food
products.[1][2] Understanding its sensory impact at different concentrations is vital for precise
flavor formulation and the development of novel food products and therapeutic agents.

Methyl propyl disulfide (CAS 2179-60-4) is a volatile compound naturally found in Allium
species such as onions and garlic.[2][3] Its characteristic pungent aroma, described as
sulfurous, onion-like, and with notes of radish and mustard, makes it an indispensable
ingredient in the flavor industry.[3][4] This guide presents quantitative sensory data, detailed
experimental protocols, and visualizations of the underlying biological and experimental
pathways to aid researchers in their applications.

Quantitative Sensory Data

The following table summarizes the sensory profile of methyl propyl disulfide at varying
concentrations in a neutral food base (e.g., a simple white sauce or aqueous solution). The
data illustrates the evolution of its flavor profile from subtle vegetable notes at low
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concentrations to a dominant, pungent onion and garlic character at higher levels. Normal use
levels in finished consumer products typically range from 0.01 to 1 ppm.

Predominant

Concentration Intensity (1-10 Hedonic Score (1-9
AromalFlavor
(ppm) Scale) Scale)
Notes
Faintly sulfurous, 5 (Neither like nor
0.01 2 o
cooked vegetable dislike)

Mild onion, slightly )
0.1 ) 4 7 (Like moderately)
sweet, radish

Fresh-cut onion,
0.5 pungent, slightly 6 8 (Like very much)

alliaceous

Strong onion and
1.0 garlic, sharp, lingering 8 6 (Like slightly)
sulfurous notes

Overpowering sulfur,
5.0 harsh, metallic off- 10 2 (Dislike very much)

notes

Experimental Protocols

The determination of the sensory characteristics of methyl propyl disulfide requires a
structured and controlled methodology to ensure the reliability and reproducibility of the results.

1. Panelist Selection and Training:
e Apanel of 15-30 individuals is selected.

o Panelists are screened for their sensory acuity and ability to detect and describe sulfurous
and alliaceous aromas and flavors.

» Training sessions are conducted to familiarize panelists with the specific sensory attributes of
methyl propyl disulfide and the intensity rating scale.
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. Sample Preparation:

A stock solution of methyl propyl disulfide is prepared in a suitable solvent, such as
propylene glycol or ethanol.

A series of dilutions are then made in a neutral food base to achieve the desired
concentrations for evaluation.

The food base should be carefully selected to be bland and not interfere with the sensory
properties of the compound being tested.

. Sensory Evaluation Method:

The 3-Alternative Forced Choice (3-AFC) method is a widely recognized and robust
technique for determining detection thresholds and characterizing sensory attributes.[5]

In this method, panelists are presented with three samples: two are identical blanks (the
neutral food base), and one contains the methyl propyl disulfide at a specific
concentration.[5]

The panelists' task is to identify the "odd" sample.[5]

For descriptive analysis, panelists are then asked to rate the intensity of specific attributes
(e.g., onion, sulfurous, sweet) on a labeled magnitude scale and provide an overall hedonic
rating.

. Data Analysis:

Individual detection thresholds are determined as the lowest concentration at which a
panelist can consistently and correctly identify the odd sample.

The group's detection threshold is calculated as the geometric mean of the individual
thresholds.

Intensity and hedonic scores are averaged across all panelists for each concentration to
generate the quantitative data presented in the table above.
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Visualizations
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Caption: Experimental workflow for the sensory analysis of methyl propyl disulfide.
Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds like methyl propyl disulfide is initiated by their interaction
with olfactory receptors (ORSs) in the nasal cavity.[6] This binding event triggers a cascade of
intracellular signals, ultimately leading to the perception of smell in the brain.[6]
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Caption: Simplified diagram of the olfactory signaling pathway.
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Concentration-Dependent Sensory Impact of Methyl Propyl Disulfide

The perceived sensory attributes of methyl propyl disulfide are highly dependent on its
concentration. This relationship can be visualized as a transition from desirable to undesirable
characteristics as the concentration increases.
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Caption: Relationship between concentration and sensory perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [comparative sensory analysis of foods with varying
methyl propyl disulfide concentrations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1219000#comparative-sensory-analysis-of-foods-
with-varying-methyl-propyl-disulfide-concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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